molecular formula C4H5N3O3 B1219277 5,6-Dihydroxycytosine CAS No. 3914-34-9

5,6-Dihydroxycytosine

Cat. No. B1219277
CAS RN: 3914-34-9
M. Wt: 143.1 g/mol
InChI Key: SPOYOCCBDWULRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-dihydroxycytosines involves several chemical pathways, including sodamide-catalyzed ring closure of corresponding 2-cyanoethylurea and amination of 4-thio-5,6-dihydrouracils. This process highlights the complexity and versatility of methods used to obtain dihydrocytosine derivatives, which are essential for further studies and applications (Brown & Hewlins, 1968).

Molecular Structure Analysis

The molecular structure of 5,6-dihydroxycytosine is characterized by its 1-alkyl dihydrocytosines and the parent compound existing predominantly in the amino form in water and in the imino form in chloroform. This dual existence underlines the compound's ability to adapt its structural form based on the solvent, impacting its reactivity and interactions with other molecules. The kinetics and mechanism of its hydrolysis to dihydrouracils have also been discussed, providing insights into its stability and transformation under different conditions (Brown & Hewlins, 1968).

Chemical Reactions and Properties

5,6-Dihydroxycytosine undergoes rapid hydrolysis to dihydrouracils, a reaction that is significant for understanding its chemical behavior in biological systems. This hydrolysis reflects its reactive nature and potential for participating in metabolic pathways or DNA repair mechanisms, contributing to our understanding of its role at the molecular level (Brown & Hewlins, 1968).

Physical Properties Analysis

The physical properties of 5,6-dihydroxycytosine, including its UV and IR spectra and pKa values, have been recorded, providing a foundation for its identification and quantification in mixtures. These properties are crucial for analytical chemistry applications and for understanding how 5,6-dihydroxycytosine behaves under different environmental conditions (Brown & Hewlins, 1968).

Chemical Properties Analysis

The chemical properties of 5,6-dihydroxycytosine, particularly its existence in different forms (amino and imino) in various solvents, suggest a compound that is highly adaptable and reactive. This adaptability is important for its function in biological systems, where it might participate in a range of chemical interactions and reactions, potentially contributing to processes such as DNA repair, methylation, and demethylation (Brown & Hewlins, 1968).

Scientific Research Applications

DNA Repair and Base Excision

5,6-Dihydroxycytosine plays a role in DNA repair, particularly in the context of osmium tetroxide (OsO4)-induced DNA damage. OsO4 is known to create lesions in DNA by forming thymine glycol, and studies have provided evidence for the formation of 5,6-dihydroxycytosine in DNA treated with OsO4. These findings are significant for understanding DNA repair mechanisms, especially those utilizing base-excision repair enzymes (Dizdaroglu, Holwitt, Hagan, & Blakely, 1986).

Oxidative Damage and Mutagenesis

Research has indicated that 5,6-dihydroxycytosine is a product of cytosine oxidation, which is implicated in mutagenesis and potentially cancer. The oxidation of cytosine and its derivatives, including 5,6-dihydroxycytosine, plays a significant role in cellular DNA damage, particularly under oxidative stress conditions (Wagner & Cadet, 2010).

Epigenetic Marking and Biological Functions

5-Hydroxymethylcytosine, a related compound, is recognized as an important epigenetic mark with biological functions. Engineered programmable transcription-activator-like effectors (TALEs) have been developed to provide selectivities for DNA sequences containing cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine, highlighting the significance of these modifications in epigenetic research and gene regulation (Kubik, Batke, & Summerer, 2015).

Quantum Chemistry and DNA Coding

Ab initio quantum chemistry methods have been used to characterize the coding properties of cytosine derivatives, including 5,6-dihydroxycytosine. These studies help in understanding the impact of such modifications on DNA stability and pairing, which could have implications for DNA replication and transcription (Cysewski & Olinski, 1999).

Chemical Synthesis and Modification

The chemical synthesis of compounds related to 5,6-dihydroxycytosine, like 5-hydroxymethylcytosine, has been reported. This includes the development of new phosphoramidite building blocks for efficient synthesis of DNA containing these modifications. Such advancements are crucial for further biological and biochemical studies of these DNA modifications (Münzel, Globisch, Trindler, & Carell, 2010).

Disease Association and Biomarkers

Studies have shown that the levels of 5-hydroxymethylcytosine and related compounds are significantly altered in various cancers, suggesting their potential role as biomarkers for disease diagnosis and understanding the epigenetic landscape in cancer (Jin et al., 2011).

properties

IUPAC Name

6-amino-5-hydroxy-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOYOCCBDWULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192387
Record name Isouramil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxycytosine

CAS RN

3914-34-9
Record name Isouramil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isouramil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
M Dizdaroglu, E Holwitt, MP Hagan… - Biochemical …, 1986 - portlandpress.com
OsO4 selectively forms thymine glycol lesions in DNA. In the past, OsO4-treated DNA has been used as a substrate in studies of DNA repair utilizing base-excision repair enzymes such …
Number of citations: 134 portlandpress.com
P Cysewski, D Jeziorek, R Oliński - Journal of Molecular Structure …, 1999 - Elsevier
The tautomeric properties of four hydroxyl radical cytosine derivatives were characterised by an ab initio quantum chemistry method. 5,6-dihydroxycytosine (1), 5,6-dihydroxyuracil (2), …
Number of citations: 10 www.sciencedirect.com
OI Aruoma, B Halliwell, M Dizdaroglu - Journal of Biological Chemistry, 1989 - ASBMB
Damage to the bases in DNA produced by the hypoxanthine/xanthine oxidase system in the presence of iron ions was studied. The base products in DNA were measured using gas …
Number of citations: 463 www.jbc.org
M Dizdaroglu, C Bauche, H Rodriguez, J Laval - Biochemistry, 2000 - ACS Publications
Escherichia coli Nth protein (endonuclease III) is a DNA glycosylase with a broad substrate specificity for pyrimidine derivatives. We discovered novel substrates of E. coli Nth protein …
Number of citations: 116 pubs.acs.org
S Daviet, S Couvé-Privat, L Gros, K Shinozuka, H Ide… - DNA repair, 2007 - Elsevier
Most common point mutations occurring spontaneously or induced by ionizing radiation are C→T transitions implicating cytosine as the target. Oxidative cytosine derivatives are the …
Number of citations: 96 www.sciencedirect.com
M Dizdaroglu, B Karahalil, S Sentürker, TJ Buckley… - Biochemistry, 1999 - ACS Publications
A functional human homologue of Escherichia coli endonuclease III (Nth-Eco protein) has recently been cloned and characterized [Aspinwall, R., Rothwell, DG, Roldan-Arjona, T., …
Number of citations: 123 pubs.acs.org
P Cysewski, R Oliński - Journal of Molecular Structure: THEOCHEM, 1999 - Elsevier
The coding properties of four free radicals derived cytosine modifications were characterised by ab initio quantum chemistry method. The dimers geometry was optimised without any …
Number of citations: 4 www.sciencedirect.com
M Dizdaroglu, Z Nackerdien, BC Chao… - Archives of biochemistry …, 1991 - Elsevier
Hydrogen peroxide is generated in mammalian cells by normal metabolism or by treatment with external agents. Treatment of mammalian cells with this oxidizing agent results in DNA …
Number of citations: 158 www.sciencedirect.com
R Olinski, T Zastawny, J Budzbon, J Skokowski… - FEBS letters, 1992 - Elsevier
Free radical-induced damage to DNA in vivo is implicated to play a role in carcinogenesis. Evidence exists that DNA damage by endogenous free radicals occurs in vivo, and there is a …
Number of citations: 339 www.sciencedirect.com
B Karahalil, T Roldán-Arjona, M Dizdaroglu - Biochemistry, 1998 - ACS Publications
A gene from Schizosaccharomyces pombe, which encodes a protein with a strong sequence similarity to the Nth protein of Escherichia coli, has recently been identified [Roldán-Arjona, …
Number of citations: 49 pubs.acs.org

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